molecular formula C9H9N3O B13458636 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine CAS No. 909132-93-0

4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine

Cat. No.: B13458636
CAS No.: 909132-93-0
M. Wt: 175.19 g/mol
InChI Key: RGRVQGDBHBFSRX-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA, altering its replication and transcription processes . This binding can inhibit the growth of cancer cells by preventing their proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine
  • 4-Methyl-3-(pyridin-4-yl)-1,2-oxazol-5-amine

Uniqueness

4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications.

Properties

CAS No.

909132-93-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-methyl-3-pyridin-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,10H2,1H3

InChI Key

RGRVQGDBHBFSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=N2)N

Origin of Product

United States

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